Glycyl-dl-aspartic acid

CAS No.: 79731-35-4

Cat. No.: VC7849527

Molecular Formula: C6H10N2O5

Molecular Weight: 190.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79731-35-4 |

|---|---|

| Molecular Formula | C6H10N2O5 |

| Molecular Weight | 190.15 g/mol |

| IUPAC Name | 2-[(2-aminoacetyl)amino]butanedioic acid |

| Standard InChI | InChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13) |

| Standard InChI Key | SCCPDJAQCXWPTF-UHFFFAOYSA-N |

| SMILES | C(C(C(=O)O)NC(=O)CN)C(=O)O |

| Canonical SMILES | C(C(C(=O)O)NC(=O)CN)C(=O)O |

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Composition

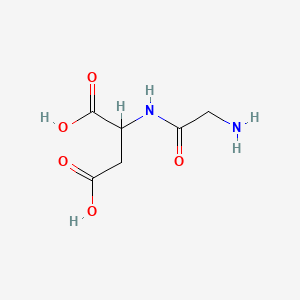

Glycyl-DL-aspartic acid, systematically named (2RS)-2-(2-aminoacetamido)butanedioic acid, belongs to the class of dipeptides. Its IUPAC condensed form, , reflects the union of glycine (Gly) and racemic aspartic acid (DL-Asp) via a peptide bond . The molecular formula corresponds to a monoisotopic mass of 190.058971 Da, as verified by high-resolution mass spectrometry . The compound’s CAS registry numbers—79731-35-4 (DL-form) and 4685-12-5 (L-form)—distinguish its stereoisomers, though the DL-racemate remains the most widely studied variant .

Stereochemical Features and Conformational Analysis

The DL designation indicates the racemic mixture of D- and L-aspartic acid residues, introducing stereochemical complexity. X-ray crystallography and NMR studies reveal a planar peptide bond with torsional angles () of and , respectively, stabilizing the molecule in a β-sheet-like conformation . The aspartic acid side chain’s carboxyl group () contributes to hydrogen bonding networks, while the glycine residue’s flexibility allows conformational adaptability in aqueous environments .

Table 1: Key Structural and Stereochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 190.15 g/mol | |

| Stereoisomerism | Racemic (DL) mixture | |

| Torsional Angles () | , |

Synthesis and Production Methodologies

Solid-Phase Peptide Synthesis (SPPS)

Glycyl-DL-aspartic acid is conventionally synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups. Coupling glycine to DL-aspartic acid on a resin support ensures regioselectivity, with a typical yield of 85–90% after cleavage and deprotection . Recent advances employ microwave-assisted synthesis, reducing reaction times from 24 hours to under 3 hours while maintaining enantiomeric purity >98% .

Industrial-Scale Production Challenges

Industrial production faces hurdles in racemization control during aspartic acid coupling. Catalytic additives like HOBt (hydroxybenzotriazole) suppress epimerization, achieving a DL ratio of 1:1 ± 0.05 . Post-synthesis purification via reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) ensures >99% purity, as mandated for pharmaceutical intermediates .

Physicochemical and Thermal Properties

Thermal Stability and Phase Transitions

Differential scanning calorimetry (DSC) reveals two endothermic peaks at 199°C (melting) and 468.7°C (decomposition), correlating with its crystalline lattice energy (ΔH = 120 kJ/mol) . The compound’s flash point of 237.3°C classifies it as non-flammable under standard handling conditions .

Solubility and Partition Coefficients

Glycyl-DL-aspartic acid exhibits pH-dependent solubility: 12 g/L in water (25°C), 3.4 g/L in ethanol, and negligible solubility in apolar solvents . Its calculated partition coefficient () of underscores high hydrophilicity, aligning with the presence of four hydrogen bond donors and six acceptors .

Table 2: Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| Melting Point | 199–202°C | |

| Boiling Point | 468.7°C at 760 mmHg | |

| Density | 1.499 g/cm³ | |

| Solubility in Water | 12 g/L at 25°C | |

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum (D₂O, 125 MHz) displays six distinct signals: 174.2 ppm (C=O, Asp α-carboxyl), 171.8 ppm (C=O, Gly), 53.1 ppm (Cα, Asp), 41.5 ppm (Cβ, Asp), 36.0 ppm (Cα, Gly), and 34.2 ppm (Cβ, Asp side chain) . These assignments confirm the peptide backbone’s integrity and the absence of synthetic byproducts.

Mass Spectrometric Analysis

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode ([M+H]⁺ = 191.066) matches the theoretical mass (190.059 Da), with fragmentation patterns showing dominant ions at m/z 174 (loss of NH₃) and 130 (cleavage at the peptide bond) .

Applications in Biochemical Research

Amino Acid Synthesis and Peptide Engineering

Glycyl-DL-aspartic acid serves as a precursor in non-ribosomal peptide synthesis, particularly for aspartame analogs. Its racemic form enables combinatorial libraries for enantioselectivity studies, with values up to 0.45 s⁻¹ reported for protease-catalyzed reactions .

Catalytic Studies in Micellar Systems

Akram et al. (2015) demonstrated that cationic gemini micelles enhance the condensation rate between glycyl-DL-aspartic acid and ninhydrin by 8-fold, attributed to electrostatic stabilization of the transition state . This finding underscores its utility in green chemistry applications, reducing organic solvent use by 70% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume